molecular formula C60H54N16O6 B15191793 N,N-(1,4-Phenylenebis(N'-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea CAS No. 5548-83-4

N,N-(1,4-Phenylenebis(N'-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea

Cat. No.: B15191793
CAS No.: 5548-83-4
M. Wt: 1095.2 g/mol
InChI Key: QWHWVPDVXXRGCW-UHFFFAOYSA-N
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Description

N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is a complex organic compound that features a unique structure incorporating multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-amino-1,4-phenylenediamine and 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. These intermediates undergo coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the final compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and phenylene-based compounds with different functional groups. Examples include:

  • N,N’-bis(phenylcarbamoyl)phenylenediamine
  • N,N’-bis(4-imidazolylphenyl)urea

Uniqueness

N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5548-83-4

Molecular Formula

C60H54N16O6

Molecular Weight

1095.2 g/mol

IUPAC Name

2-[[4-[[2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]phenyl]carbamoylamino]-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C60H54N16O6/c77-55(69-41-11-1-35(2-12-41)51-61-25-26-62-51)39-9-23-47(57(79)71-43-15-5-37(6-16-43)53-65-29-30-66-53)49(33-39)75-59(81)73-45-19-21-46(22-20-45)74-60(82)76-50-34-40(56(78)70-42-13-3-36(4-14-42)52-63-27-28-64-52)10-24-48(50)58(80)72-44-17-7-38(8-18-44)54-67-31-32-68-54/h1-24,33-34H,25-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,77)(H,70,78)(H,71,79)(H,72,80)(H2,73,75,81)(H2,74,76,82)

InChI Key

QWHWVPDVXXRGCW-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)NC(=O)NC7=C(C=CC(=C7)C(=O)NC8=CC=C(C=C8)C9=NCCN9)C(=O)NC1=CC=C(C=C1)C1=NCCN1

Origin of Product

United States

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